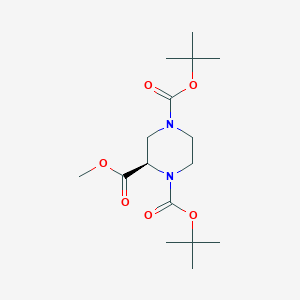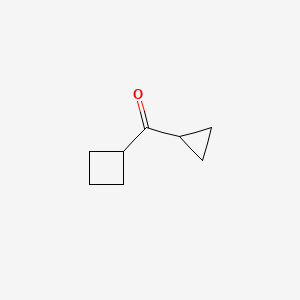
环丁基(环丙基)甲酮
描述
Cyclobutyl(cyclopropyl)methanone is a chemical compound with the CAS Number: 14114-01-3 . It has a molecular weight of 124.18 .
Synthesis Analysis
The synthesis of cyclobutyl(cyclopropyl)methanone can involve various methods. One approach is the cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl, cyclobutyl, and alkenyl Grignard reagents . Another method involves the Suzuki-Miyaura coupling reaction of potassium cyclopropyl- and cyclobutyltrifluoroborates .Molecular Structure Analysis
The molecular structure of cyclobutyl(cyclopropyl)methanone is represented by the InChI Code: 1S/C8H12O/c9-8(7-4-5-7)6-2-1-3-6/h6-7H,1-5H2 .Chemical Reactions Analysis
Cyclobutyl(cyclopropyl)methanone can participate in various chemical reactions. For instance, it can undergo a cobalt-catalyzed cross-coupling with alkyl iodides and cyclopropyl, cyclobutyl, and alkenyl Grignard reagents . It can also participate in the Suzuki-Miyaura coupling reaction .Physical And Chemical Properties Analysis
Cyclobutyl(cyclopropyl)methanone is a liquid at room temperature .科学研究应用
化学合成
环丁基(环丙基)甲酮是一种可在各种化学合成过程中使用的化合物 . 其独特的结构使其成为构建更复杂分子时的宝贵组成部分 .
应变释放转化
该化合物已被用于“应变释放”转化 . 该过程是指分子中高应变能释放的过程,通常会导致形成新化合物的反应 .
生物等排体应用
由于其独特的结构,环丁基(环丙基)甲酮具有作为生物等排体的潜力 . 生物等排体是指具有相似物理或化学性质的化合物,可用于创建具有改进特性的新药 .
药物发现
环丁基(环丙基)甲酮在药物发现方面具有潜在应用 . 其独特的结构和性质可用于创建新的治疗剂 .
生物偶联的共价弹头
该化合物可以作为生物偶联的共价弹头 . 这意味着它可以用于与生物分子形成共价键,这是一种在药物递送和诊断应用中非常有用的技术 .
创建其他环系
安全和危害
作用机制
Mode of Action
It’s known that cycloalkanes, such as this compound, can undergo ring expansion . This process involves the opening of one of the rings in the molecule, which can lead to significant changes in its chemical behavior . .
Action Environment
Factors such as temperature, pH, and the presence of other molecules can significantly affect the behavior of cycloalkanes
生化分析
Biochemical Properties
Cyclobutyl(cyclopropyl)methanone plays a crucial role in biochemical reactions due to its interaction with various enzymes and proteins. The rigid structure of the cyclobutane and cyclopropane rings allows for specific binding interactions with biomolecules. For instance, cyclobutyl(cyclopropyl)methanone can interact with cytochrome P450 enzymes, influencing their activity and stability. These interactions are primarily due to the compound’s ability to fit into the active sites of these enzymes, thereby modulating their catalytic functions .
Cellular Effects
Cyclobutyl(cyclopropyl)methanone has been shown to affect various cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound’s rigid structure allows it to interact with cell membrane receptors, altering signal transduction pathways. Additionally, cyclobutyl(cyclopropyl)methanone can modulate gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, cyclobutyl(cyclopropyl)methanone exerts its effects through specific binding interactions with biomolecules. The compound can inhibit or activate enzymes by fitting into their active sites, thereby altering their catalytic activity. For example, cyclobutyl(cyclopropyl)methanone can inhibit cytochrome P450 enzymes by binding to their heme groups, preventing substrate access and reducing enzyme activity. Additionally, the compound can influence gene expression by binding to transcription factors and altering their DNA-binding affinity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cyclobutyl(cyclopropyl)methanone change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that cyclobutyl(cyclopropyl)methanone is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy. Long-term exposure to cyclobutyl(cyclopropyl)methanone can result in sustained changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental settings .
Dosage Effects in Animal Models
The effects of cyclobutyl(cyclopropyl)methanone vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular metabolism without causing significant toxicity. At high doses, cyclobutyl(cyclopropyl)methanone can induce toxic effects, including liver damage and oxidative stress. These adverse effects are primarily due to the compound’s interaction with cytochrome P450 enzymes, leading to the generation of reactive oxygen species and subsequent cellular damage .
Metabolic Pathways
Cyclobutyl(cyclopropyl)methanone is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. The compound can undergo oxidative metabolism, leading to the formation of hydroxylated metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The rigid structure of cyclobutyl(cyclopropyl)methanone allows it to fit into the active sites of these enzymes, modulating their activity and stability .
Transport and Distribution
Within cells and tissues, cyclobutyl(cyclopropyl)methanone is transported and distributed through specific transporters and binding proteins. The compound can interact with membrane transporters, facilitating its uptake and distribution within cells. Additionally, cyclobutyl(cyclopropyl)methanone can bind to intracellular proteins, influencing its localization and accumulation. These interactions are critical for the compound’s biochemical activity and efficacy .
Subcellular Localization
Cyclobutyl(cyclopropyl)methanone exhibits specific subcellular localization, which influences its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, cyclobutyl(cyclopropyl)methanone can be localized to the endoplasmic reticulum or mitochondria, where it interacts with specific enzymes and proteins. These interactions are essential for the compound’s biochemical effects and therapeutic potential .
属性
IUPAC Name |
cyclobutyl(cyclopropyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-8(7-4-5-7)6-2-1-3-6/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJDDPBUCXPYOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



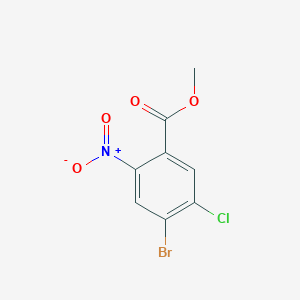
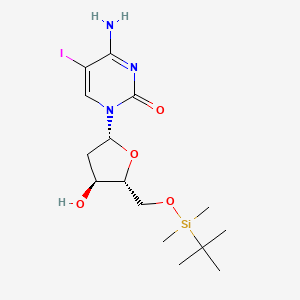
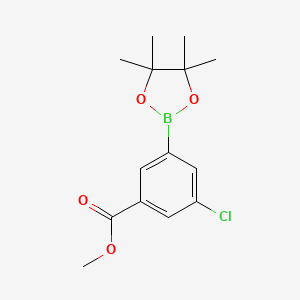
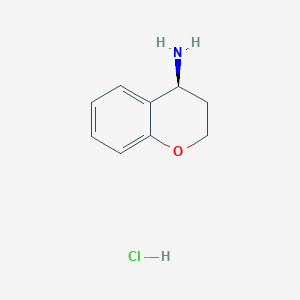


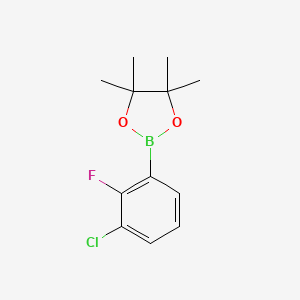
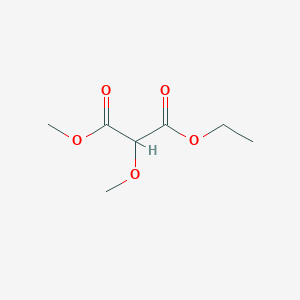
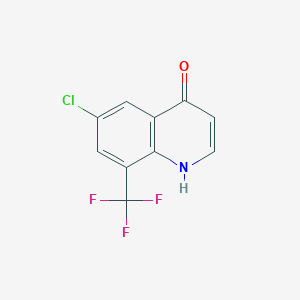

![5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1425319.png)

